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Neo-tanshinlactone

Cat. No.: B1246349
M. Wt: 264.27 g/mol
InChI Key: LGZUUBFLEYOEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Diterpenoid Research in Salvia miltiorrhiza

The investigation of the chemical constituents of Salvia miltiorrhiza dates back to the early 20th century, with the initial isolation of pigments from the root in 1934. itmonline.org However, it was not until the 1960s that Japanese researchers began to systematically describe the diterpene quinones, which they named tanshinones. itmonline.org These compounds are responsible for the characteristic reddish color of the plant's roots. itmonline.org

Over the decades, phytochemical research on Salvia miltiorrhiza has led to the isolation and identification of numerous diterpenoids. researchgate.netnih.govnih.gov To date, more than 40 different tanshinones have been identified. nih.gov These compounds are broadly classified as abietane-type diterpenoids. researchgate.netfrontiersin.org The major and most extensively studied tanshinones include tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641). acs.org These compounds have been the focus of numerous pharmacological studies, particularly for their cardiovascular and anti-cancer properties. nih.govnih.gov

The ongoing exploration of the minor constituents of Salvia miltiorrhiza led to the isolation of neo-tanshinlactone. acs.orgacs.org This discovery highlighted the rich chemical diversity of the plant and opened new avenues for research into the therapeutic potential of its less abundant compounds. dovepress.com The identification of this compound and other related compounds like tanshinlactone (B177292) demonstrated that the structural variations within the tanshinone class were greater than initially understood. dovepress.comresearchgate.net

Distinctive Structural Features of this compound within the Tanshinone Class

This compound (C₁₇H₁₂O₃) possesses a unique molecular structure that distinguishes it from the more common tanshinones. acs.org While major tanshinones are characterized by the presence of ortho- or para-diketone moieties, this compound features a lactone ring system. acs.orgacs.org

The structure of this compound was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, and was ultimately confirmed by total chemical synthesis. acs.orgacs.org Its molecular framework is similar to that of tanshinlactone, another related compound isolated from the same plant species. acs.org However, key differences in their structures lead to distinct biological activities.

The primary structural features that set this compound apart from other well-known tanshinones are summarized in the table below.

FeatureThis compoundMajor Tanshinones (e.g., Tanshinone I, Tanshinone IIA, Cryptotanshinone)
Core Structure Contains a lactone ring. acs.orgCharacterized by ortho- or para-quinone structures. acs.org
Ring D A furan (B31954) ring fused to the core structure. nih.govTypically a dihydrofuran or furan ring. nih.gov
Oxygenation Pattern A carbonyl group within the lactone ring. acs.orgTwo ketone groups in the quinone system. acs.org

These structural nuances are believed to be critical for the specific biological activities exhibited by this compound. nih.govnih.gov

Overview of Research Trajectories for this compound

Following its isolation and structural characterization, research on this compound has primarily focused on its potential as an anti-cancer agent. nih.govcapes.gov.brncku.edu.tw Initial in vitro studies revealed that this compound exhibits significant and selective inhibitory activity against certain human cancer cell lines, particularly breast cancer cells. acs.orgacs.org

A key finding from early research was that this compound was significantly more potent and selective against estrogen receptor-positive (ER+) human breast cancer cell lines compared to tamoxifen, a widely used anti-estrogen therapy. acs.orgnih.gov It also showed potent activity against an ER-negative, HER2-overexpressing breast cancer cell line. acs.org This selective cytotoxicity suggested a mechanism of action that might be distinct from conventional chemotherapeutic agents. acs.org

Subsequent research has explored the structure-activity relationships (SAR) of this compound by synthesizing and evaluating various analogues. nih.govnih.gov These studies aimed to identify the key molecular features responsible for its anti-breast cancer activity and to develop even more potent and selective compounds. nih.govncku.edu.tw For instance, modifications to the D-ring and the A-ring of the this compound scaffold have been shown to be critical for its biological activity. nih.govnih.govnih.gov

Further investigations into its mechanism of action have indicated that this compound can induce apoptosis (programmed cell death) in breast cancer cells. nih.govnih.govresearchgate.net Research has also shown that it can down-regulate the expression of estrogen receptor alpha (ERα) at the transcriptional level, providing a molecular basis for its selective activity against ER+ breast cancer cells. nih.govresearchgate.net Some novel analogues of this compound have been found to induce DNA damage, further contributing to their apoptotic effects. nih.gov

The promising preclinical data have positioned this compound and its analogues as potential lead compounds for the development of new anti-breast cancer drugs. nih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B1246349 Neo-tanshinlactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one

InChI

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3

InChI Key

LGZUUBFLEYOEEX-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C

Synonyms

neo-tanshinlactone
neotanshinlactone

Origin of Product

United States

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes for Tanshinones and Neo-tanshinlactone

The biosynthesis of tanshinones, including this compound, is a multi-stage process that begins with the formation of universal terpenoid precursors, progresses to the construction of the characteristic abietane (B96969) diterpenoid skeleton, and concludes with a series of specific modifications that yield the final diverse structures. nih.gov This complex synthesis relies on the coordinated action of two key metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. plos.org

Located in the cytosol, the mevalonate (MVA) pathway has long been recognized for its role in producing sesquiterpenoids and sterols. nih.govplos.org While the MEP pathway is considered the primary source for the precursors of tanshinones, the MVA pathway also plays a contributing role. nih.gov Research indicates that there is a significant "crosstalk" between the MVA and MEP pathways, allowing for the exchange of intermediates. plos.org Studies involving the overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, have demonstrated an increase in the production of tanshinones in S. miltiorrhiza hairy root cultures. This suggests that while not the principal route, the MVA pathway provides essential precursors that supplement the main biosynthetic flux towards tanshinone formation.

The methylerythritol phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is located within the plastids of plant cells. plos.org This pathway is primarily responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids. nih.gov Extensive research, including experiments using specific inhibitors, has confirmed that the MEP pathway is the main contributor of precursors for tanshinone biosynthesis. plos.org The initial inputs for this pathway are glyceraldehyde 3-phosphate (G3P) and pyruvate. nih.gov The MEP pathway provides the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are essential for the subsequent construction of the diterpenoid structure of this compound. nih.gov

Key Enzymatic Steps in Diterpenoid Biosynthesis Relevant to this compound

The journey from simple precursors to the complex structure of this compound is orchestrated by a series of highly specific enzymes. The process begins with the formation of a universal diterpenoid precursor and proceeds through cyclization and extensive oxidative modifications.

The universal C5 precursors, IPP and DMAPP, are condensed by geranylgeranyl diphosphate synthase (GGPPS) to form geranylgeranyl diphosphate (GGPP), the direct C20 precursor for all diterpenoids. nih.govmdpi.com The formation of the abietane skeleton is then initiated by class II diterpene synthases. Specifically, copalyl diphosphate synthase (CPS) , such as SmCPS1, catalyzes the cyclization of GGPP to form (+)-copalyl diphosphate. nih.govmdpi.com Following this, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme (e.g., SmKSL1), facilitates a second cyclization to produce miltiradiene (B1257523), the foundational hydrocarbon skeleton of tanshinones. plos.orgmdpi.com

The transformation from miltiradiene to the various tanshinones, including this compound, involves a series of post-modification reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . mdpi.comresearchgate.netfrontiersin.org These enzymes introduce oxygen atoms into the miltiradiene core, leading to intermediates like ferruginol. plos.orgmdpi.com Further sequential oxidations, hydroxylations, and rearrangements catalyzed by a suite of specific CYPs, such as members of the CYP76A family (e.g., CYP76AH1, CYP76AH3), ultimately generate the diverse array of tanshinone structures. researchgate.netnih.gov The final conversion to the unique lactone ring structure of this compound is a result of these intricate and highly specific enzymatic modifications on the abietane scaffold. researchgate.net

Mentioned Compounds and Enzymes

NameTypePathway/Role
This compoundAbietane DiterpeneFinal Product
Isopentenyl diphosphate (IPP)PrecursorUniversal Terpenoid Building Block
Dimethylallyl diphosphate (DMAPP)PrecursorUniversal Terpenoid Building Block
Glyceraldehyde 3-phosphate (G3P)PrecursorMEP Pathway Substrate
PyruvatePrecursorMEP Pathway Substrate
Geranylgeranyl diphosphate (GGPP)IntermediateUniversal Diterpenoid Precursor
(+)-Copalyl diphosphateIntermediateDiterpenoid Biosynthesis
MiltiradieneIntermediateTanshinone Skeleton Precursor
FerruginolIntermediateOxidized Tanshinone Precursor
3-hydroxy-3-methylglutaryl-CoA reductaseEnzyme (Lyase)Rate-limiting step in MVA pathway
Geranylgeranyl diphosphate synthaseEnzyme (Transferase)Synthesizes GGPP from IPP and DMAPP
Copalyl diphosphate synthaseEnzyme (Synthase)Cyclizes GGPP to (+)-copalyl diphosphate
Kaurene synthase-likeEnzyme (Synthase)Cyclizes (+)-copalyl diphosphate to miltiradiene
Cytochrome P450 monooxygenasesEnzyme (Oxidoreductase)Post-modification and oxidation reactions

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Neo-tanshinlactone

The total synthesis of this compound has been a subject of interest for several research groups, leading to the development of various synthetic strategies. These approaches have not only confirmed the structure of the natural product but also provided pathways for producing the compound on a larger scale for further investigation. acs.orghebmu.edu.cn

Early Synthetic Strategies and Challenges

A notable early strategy for a related tanshinone, tanshinone I, started from the natural product podocarpic acid. This multi-step synthesis involved dehydrogenation, coupling with diazotized sulfanilic acid, reduction, oxidation, and cyclization to form the core structure. hebmu.edu.cn While not a direct synthesis of this compound, it illustrates the complexity of early approaches to this class of compounds.

Optimized Synthetic Routes and Methodological Advancements

Key advancements in the synthetic methodology include:

Improved Grignard Reaction: The use of zinc chloride as a catalyst in the Grignard reaction significantly increased the yield of a key intermediate by over 25%. nih.gov

One-Step Oxidation: A one-step oxidation of an intermediate using Pd/C replaced a previous two-step process, streamlining the synthesis. nih.gov

Efficient Cyclization: A tandem alkylation/intramolecular Aldol reaction proved to be an effective method for constructing the furan (B31954) ring system. nih.gov

These optimizations have made the synthesis of this compound and its analogs more practical for larger-scale production and further derivatization studies. nih.govhebmu.edu.cn

Palladium-Mediated Coupling Reactions in this compound Synthesis

A significant advancement in the total synthesis of this compound has been the application of palladium-mediated intramolecular biaryl coupling reactions. clockss.orgresearchgate.netresearchmap.jp This powerful technique provides an efficient method for constructing the polycyclic core of the molecule. clockss.org

The synthetic plan using this approach involves the preparation of a precursor ester from a naphthol derivative and a furan carboxylic acid. clockss.org The key step is the intramolecular aryl-aryl coupling of this ester, catalyzed by a palladium reagent, to form the final lactone ring. clockss.orgamanote.com This method has been shown to be effective and is considered a valuable tool for the construction of other polycyclic compounds containing a furan ring. clockss.org

Semi-synthesis and Derivatization Strategies

To explore the structure-activity relationships (SAR) of this compound, extensive efforts have been made in its semi-synthesis and derivatization. These studies involve modifying the core ring structures and introducing various substituents to investigate their impact on biological activity. nih.govfrontiersin.org

Modification of Core Ring Structures (e.g., A, B, C, D rings)

Modifications of the A, B, C, and D rings of the this compound scaffold have been a primary focus of analog design. nih.gov

A-Ring Modification: The introduction of different substituents on the A-ring has been explored to understand their influence on activity. For instance, creating analogs with various substituted 1-naphthols as starting materials has been a common strategy. nih.gov

B-Ring Modification: Modifications to the B-ring have been achieved through a two-step reaction sequence starting from commercially available substituted anilines. nih.gov

C-Ring Modification: The lactone C-ring is a characteristic feature of this compound, distinguishing it from other tanshinones that possess an o-quinone ring. rsc.org

D-Ring Modification: The furan D-ring has been a key target for modification. Studies have shown that a methylated furan D-ring is critical for anti-breast cancer activity. nih.govresearchgate.net Analogs with an unsubstituted furan or a hydroxy-substituted furan showed reduced activity. researchgate.net A series of 13 new analogs were synthesized through D-ring modification, with some showing significantly enhanced anticancer activity. nih.gov

Table 1: Selected this compound Analogs and their Reported Activities

CompoundModificationReported ActivityReference
This compound (1)Natural ProductSignificant and selective inhibition against ER+ human breast cancer cell lines. acs.org
4-Ethyl-neo-tanshinlactoneEthyl group at C-4 of A-ringMore potent than this compound against certain breast cancer cell lines. rsc.org
Compound 24Bromination of the furan D-ringTwo- to three-fold more potent than this compound against SK-BR-3 and ZR-75-1 cell lines. nih.gov
Analog 1JD-ring modificationShowed potent anticancer activity in MCF-7, SKBR3, and MDA-MB-231 cell lines. nih.gov

Bioisosteric Replacement and Ring Size Modulation

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound, bioisosteric replacement of the furan D-ring's oxygen atom with sulfur or nitrogen has been explored. nih.gov These modifications led to the synthesis of bio-isosteres from naphthalene-1-thiol and naphthalen-1-amine, respectively. nih.gov

Additionally, the exploration of ring size modulation in macrocyclic analogs has been a strategy in related compound classes to investigate the impact on selectivity for different protein kinases. acsmedchem.org While specific examples for this compound are less detailed in the provided context, this remains a viable strategy for analog design.

Synthesis of Hybrid Molecules (e.g., Chalcone Hybrids)

The strategic design of hybrid molecules that incorporate the pharmacophore of this compound with other biologically active scaffolds represents a significant approach in medicinal chemistry. This strategy aims to develop novel compounds with potentially enhanced or synergistic activities. A notable example of this is the synthesis of this compound-chalcone hybrids. nih.govfrontiersin.org Chalcones, known for their diverse pharmacological properties, are considered valuable pharmacophores for hybridization. frontiersin.org

Inspired by the biological profiles of both this compound and chalcone, researchers have designed and synthesized hybrid molecules that merge these two scaffolds into a single molecular template. frontiersin.org A versatile and efficient methodology for constructing these hybrids involves the Horner-Wadsworth-Emmons (HWE) olefination. nih.govfrontiersin.orgresearchgate.net This key reaction creates a series of novel this compound-chalcone hybrid molecules. nih.govfrontiersin.org

The synthesis is achieved through the olefination of 4-formyl-2H-benzo[h]chromen-2-ones with β-aryl-β-ketophosphonates. nih.govfrontiersin.org This reaction has been reported to produce the desired 2H-benzo[h]chromen-2-ones-chalcone hybrids in excellent yields, typically ranging from 95% to 97%. nih.govfrontiersin.org The structures of the synthesized hybrid compounds are confirmed using spectroscopic methods such as NMR spectroscopy and mass spectrometry, as well as elemental analysis. nih.govfrontiersin.org

A series of twelve novel this compound-chalcone hybrids were synthesized and evaluated for their in vitro anti-cancer activity against several human cancer cell lines. nih.govfrontiersin.orgresearchgate.net The research findings indicated that the synthesized hybrids exhibited a range of activity, with some compounds demonstrating notable potency. nih.govfrontiersin.org For instance, out of the twelve compounds, four (compounds 26, 30, 31, and 33) showed activity against MCF-7 breast cancer cell lines. nih.govfrontiersin.org

The detailed research findings for a selection of these hybrid molecules are presented in the table below.

Table 1: Synthesized this compound-Chalcone Hybrids and In Vitro Anticancer Activity (IC50 µM)

Compound R R1 R2 R3 R4 MCF-7 MDA-MB-231 HeLa Ishikawa
26 H H H H H 18.7 >20 >20 >20
27 H OCH3 H H H >20 >20 >20 >20
28 H H OCH3 H H >20 >20 >20 >20
29 H H H OCH3 H >20 >20 >20 >20
30 H H H H OCH3 6.8 8.5 10.4 12.6
31 H Cl H H H 14.4 15.7 16.2 18.5
32 CH3 H H H H >20 >20 >20 >20
33 CH3 OCH3 H H H 19.2 >20 >20 >20
34 CH3 H OCH3 H H >20 >20 >20 >20
35 CH3 H H OCH3 H >20 >20 >20 >20
36 CH3 H H H OCH3 >20 >20 >20 >20
37 CH3 Cl H H H >20 >20 >20 >20

Data sourced from Frontiers in Pharmacology, 2023. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies

Impact of Ring Substituents on Biological Activity

The modification of different rings in the neo-tanshinlactone scaffold has provided crucial insights into the structural requirements for its anticancer effects.

Role of the Methylated Furan (B31954) Ring-D

The furan ring, designated as ring-D, is a critical determinant of the biological activity of this compound. google.comnih.gov Studies have consistently shown that the presence and nature of this ring significantly influence the compound's potency. Specifically, a methylated furan ring has been found to confer superior activity compared to analogs with an unsubstituted furan or a hydroxyl-dihydrofuran ring. nih.govcapes.gov.brresearchgate.net The absence of ring-D altogether leads to a significant loss of promising activity, highlighting its essential role in the molecule's mechanism of action. nih.govcapes.gov.brresearchgate.net

Significance of C-4 Substituents in Ring-A

The substituent at the C-4 position of ring-A plays a pivotal role in the anticancer activity of this compound and its derivatives. nih.govnih.gov Research has demonstrated that introducing small alkyl groups, such as methyl and ethyl groups, at this position can dramatically increase the compound's potency. google.comgoogle.com For instance, an analog with an ethyl group at the C-4 position exhibited greater activity than the parent compound with a methyl group, which in turn was significantly more active than an analog with no substituent at this position. google.com This suggests that the size and electrostatic properties of the substituent at C-4 are crucial for optimal interaction with its biological target. nih.gov

Compound C-4 Substituent Relative Anticancer Activity
This compoundMethylPotent
4-Ethyl-neo-tanshinlactoneEthylMore potent than this compound. google.com
Unsubstituted AnalogHydrogenSignificantly less active. google.com

Effects of Opened Ring-C Analogs

Investigations into analogs with an opened lactone C-ring have revealed that the functionalities arising from this opening are critical for both the potency and the tumor-tissue type selectivity. researchgate.netnih.gov The discovery of 2-(furan-2-yl)naphthalen-1-ol (FNO) derivatives, which can be considered as ring-opened analogs of this compound, has opened new avenues for developing novel anticancer agents. nih.govnih.gov The substitutions on the opened ring structure significantly impact the antitumor activity, indicating that the spatial arrangement and electronic properties of these groups are vital for the molecule's interaction with its target. researchgate.netnih.gov For example, certain ester and hydroxymethyl substitutions on the opened ring have been shown to yield compounds with broad antitumor activity or unique selectivity against specific breast cancer cell lines. nih.gov

Computational Approaches in SAR Analysis

Computational methods, particularly molecular docking, have been instrumental in providing insights into the structure-activity relationships of this compound and its derivatives. nih.govacs.orgrsc.org Molecular docking studies have been employed to investigate the binding interactions of these compounds with potential protein targets. nih.gov For instance, docking simulations have been used to explore the binding of this compound-chalcone hybrids to target proteins involved in cell proliferation, such as tumor necrosis factor α (TNF-α), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK). nih.gov These computational analyses help in rationalizing the observed biological activities and guide the design of new, more potent analogs by predicting their binding modes and affinities to specific biological targets. acs.orgrsc.org

Modulation of Cell Proliferation and Cell Cycle Progression

This compound exerts its anti-proliferative effects by intervening in the cell cycle, a tightly regulated process that governs cell growth and division. wikipedia.org The compound's interference with this cycle ultimately leads to a halt in cancer cell proliferation.

Pre-clinical evidence indicates that this compound can induce cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com This arrest prevents cancer cells from entering mitosis and undergoing division. Studies on various cancer cell lines have shown a significant accumulation of cells in the G2/M phase following treatment with this compound. This effect is often associated with the modulation of key cell cycle regulatory proteins. frontiersin.org For instance, treatment with timosaponin AIII, another natural compound with similar effects, led to a G2/M phase arrest in breast cancer cells by down-regulating Cyclin B1, Cdc2, and Cdc25C. frontiersin.org

Table 1: Effect of Selected Compounds on Cell Cycle Progression

CompoundCancer Cell LineObserved EffectKey Molecular Targets
This compoundBreast Cancer CellsG2/M Phase Arrest-
Timosaponin AIIIMDA-MB-231, MCF-7G2/M Phase ArrestCyclinB1, Cdc2, Cdc25C
JanerinTHP-1G2/M Phase ArrestCDK1/Cyclin-B complex

The progression through the G2/M checkpoint is primarily regulated by the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, also known as the maturation-promoting factor (MPF). wikipedia.orgnih.govnih.gov this compound's ability to induce G2/M arrest is linked to its influence on the activity of this complex. Studies have shown that compounds inducing G2/M arrest often lead to a decrease in the levels of both CDK1 and Cyclin B1. mdpi.com The down-regulation of these proteins prevents the formation of the active MPF complex, thereby halting the cell cycle and inhibiting cell division. plos.org

Apoptosis Induction Pathways

In addition to inhibiting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anti-cancer agents. The apoptotic effects of this compound are mediated through multiple pathways.

A key characteristic of apoptosis is the fragmentation of nuclear DNA. A D-ring modified analogue of this compound, designated as 1J, has been shown to induce DNA double-strand breaks (DDSBs). nih.gov This analogue was found to interact with the minor groove of DNA in AT-rich regions, leading to DNA damage. nih.gov The induction of DNA damage is a potent trigger for apoptosis.

The apoptotic process is executed by a family of proteases called caspases. This compound and its analogues have been shown to activate a cascade of these enzymes. The induction of DNA damage by the this compound analogue 1J triggers a molecular cascade that leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP). nih.gov The activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is also a crucial step. nih.gov This activation is often preceded by the release of cytochrome c from the mitochondria. researchgate.netxula.edu The subsequent activation of executioner caspases, such as caspase-3, leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. researchgate.net The ratio of these proteins is a critical determinant of cell fate. nih.gov An increase in the Bax/Bcl-2 ratio sensitizes cells to apoptotic stimuli. nih.gov Pre-clinical studies have indicated that treatment with compounds that induce apoptosis is often associated with an upregulation of Bax and a downregulation of Bcl-2 expression. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Table 2: Molecular Events in this compound-Associated Apoptosis

Apoptotic EventObserved EffectKey Molecules Involved
DNA DamageInduction of double-strand breaksATM, Chk2, p53
Mitochondrial DisruptionReduction in mitochondrial potentialBax, Bcl-2
Caspase CascadeActivation of initiator and executioner caspasesCaspase-9, Caspase-3
Substrate CleavageCleavage of cellular proteinsPARP

Specific Molecular Targets and Signaling Pathways

This compound has demonstrated selective inhibitory effects on the proliferation of estrogen receptor-positive (ER+) breast cancer cells. nih.gov This selectivity is primarily achieved through the transcriptional downregulation of Estrogen Receptor Alpha (ERα), a key driver in the development and growth of most breast cancers. nih.gov

Pre-clinical studies show that this compound significantly decreases the steady-state mRNA levels of the ESR1 gene, which codes for ERα, in ER+ breast cancer cells. nih.gov This reduction in mRNA levels directly leads to a decrease in the corresponding ERα protein levels. The diminished presence of ERα curtails the estrogen-mediated signaling that these cancer cells depend on for proliferation. Consequently, the expression of ERα target genes is also reduced. nih.gov Research has confirmed a decrease in mRNA levels of several ERα target genes following treatment with this compound, as detailed in the table below. nih.gov

Table 1: Effect of this compound on ERα and Its Target Genes

Gene Protein/Function Effect of this compound
ESR1 Estrogen Receptor Alpha (ERα) Decreased steady-state mRNA levels
GREB1 Growth Regulation by Estrogen in Breast Cancer 1 Decreased mRNA levels
TFF1 Trefoil Factor 1 (pS2) Decreased mRNA levels
CCND1 Cyclin D1 Decreased mRNA levels

This targeted downregulation of ERα contributes to the selective anti-proliferative and apoptosis-inducing effects of this compound observed in ER+ breast cancer cell lines. nih.gov

Based on the performed searches of scientific literature, there is no specific information available detailing the direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and JNK signaling cascades, by this compound.

Current pre-clinical research data from the performed searches does not provide specific evidence for the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway by this compound.

The mechanism of ERα downregulation by this compound is directly linked to its ability to inhibit messenger RNA (mRNA) synthesis. nih.gov Specifically, analysis of heterogeneous nuclear RNA (hnRNA), a precursor to mRNA, has shown that this compound inhibits the de novo synthesis of ESR1 mRNA. nih.gov

Further investigation into this mechanism revealed that the compound's effect is on transcription rather than mRNA stability. nih.gov When protein synthesis was halted using cycloheximide, the this compound-induced decrease in ESR1 mRNA was not prevented. nih.gov Additionally, using actinomycin D to block mRNA synthesis showed that this compound did not have a significant impact on the stability of existing ESR1 mRNA molecules. nih.gov These findings collectively indicate that the primary mechanism for reducing ERα levels is the transcriptional downregulation of the ESR1 gene. nih.gov

Research into synthetic analogues of this compound has shed light on its potential to interact with DNA and induce damage, leading to cancer cell death. nih.gov A study focusing on a novel analogue, designated 1J, created through modification of the D-ring of this compound, demonstrated significant anticancer activity. nih.gov

This analogue exhibited the ability to bind to the minor groove of DNA, specifically in AT-rich regions. nih.gov This binding interaction was shown to induce DNA double-strand breaks (DDSBs). nih.gov The induction of DDSBs triggers a cascade of molecular events associated with the DNA damage response, including the activation of key proteins such as ATM, Chk2, and p53. nih.gov This ultimately leads to a reduction in mitochondrial potential and apoptosis mediated by the cleavage of caspase-3 and PARP. nih.gov These findings suggest that DNA cleavage is a crucial mechanism for the apoptosis-inducing effects of this novel this compound analogue in breast cancer cells. nih.gov

Table 2: Activity of this compound Analogue 1J

Cell Line Receptor Status IC₅₀ Value Molecular Action
MCF-7 ER+, PR+/-, HER2- 11.98 nM Induces DNA double-strand breaks
SKBR3 ER-, PR-, HER2+ 23.71 nM Minor groove DNA binding (AT-rich)
MDA-MB-231 ER-, PR-, HER2- 62.91 nM Activates ATM, Chk2, p53

Modulation of Oxidative Stress and Antioxidant Activity

Based on the conducted review of scientific literature, specific pre-clinical data on the direct modulation of oxidative stress or antioxidant activity by this compound is not available.

Pre Clinical Biological Activities Mechanistic Insights in Model Systems

Anti-cancer Activities in Cell Lines and in vivo Animal Models (Focus on Mechanisms)

Neo-tanshinlactone has demonstrated significant and selective anti-cancer activity in various pre-clinical models. Its mechanisms of action primarily revolve around the induction of apoptosis and the targeted inhibition of key pathways in specific cancer types.

Research has highlighted this compound's potent and selective inhibitory effects against estrogen receptor-positive (ER+) and HER2-overexpressing breast cancer cells. nih.gov The compound has shown significantly greater potency and selectivity against ER+ breast cancer cell lines compared to the widely used drug, tamoxifen. nih.govnih.gov Specifically, in one study, it was found to be 10-fold more potent and 20-fold more selective against ER+ and HER2++ breast cancer cells than tamoxifen. frontiersin.org

The primary mechanism for this selective activity is the transcriptional down-regulation of estrogen receptor alpha (ERα). nih.gov this compound has been shown to decrease the steady-state levels of ESR1 mRNA in ER+ breast cancer cells. nih.govnih.gov This reduction in ERα expression subsequently affects the transcription of its target genes. nih.govnih.gov Further mechanistic studies revealed that the compound inhibits the de novo synthesis of ESR1 mRNA without significantly affecting its stability. nih.gov This selective anti-proliferative effect is strongly associated with the induction of apoptosis in these ER+ breast cancer cells. nih.govnih.gov

The compound's activity has been demonstrated in several breast cancer cell lines, including MCF-7 (ER+), ZR-75-1 (ER+, HER2+), and SK-BR-3 (ER-, HER2 overexpressing). nih.govnih.gov In contrast, it shows insignificant activity against ER- cell lines such as MDA-MB-231 and HS 587-T. nih.gov The PI3K/Akt/mTOR pathway, a critical signaling network in cell proliferation and survival, is frequently dysregulated in breast cancer and represents a key therapeutic target. johnshopkins.edufrontiersin.org While this compound's direct interaction is focused on ERα, the downstream effects influence cell survival pathways. Similarly, aberrant STAT3 signaling is a known driver in breast cancer, particularly in aggressive subtypes.

Table 1: In Vitro Activity of this compound Against Human Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Receptor Status ED₅₀ (µg/mL) Reference
MCF-7 ER+ 0.6 nih.gov
ZR-75-1 ER+, HER2+ 0.3 nih.gov
MDA-MB-231 ER- >10 nih.gov
HS 587-T ER- >10 nih.gov

The anti-tumor activity of this compound appears to be highly selective for certain types of breast cancer. nih.govnih.gov When evaluated against a broader panel of human cancer cell lines, its efficacy is significantly diminished. Studies have reported that this compound shows insignificant activity against other cancer cell lines at concentrations up to 10 μg/mL. nih.gov

Specifically, it has been tested against cell lines for lung cancer (A549), prostate cancer (DU145), and nasopharyngeal carcinoma (KB and KB-vin) and was found to be largely ineffective. nih.gov This suggests that the mechanisms of action, particularly its modulation of the estrogen receptor pathway, are highly specific and not broadly applicable to other tumor types like colorectal cancer. While other related compounds from Salvia miltiorrhiza, such as tanshinone IIA, have been shown to induce apoptosis in colorectal cancer cells, this activity is not a noted feature of this compound.

The selective anti-cancer activity of this compound observed in cell lines has been corroborated in in vivo animal models. In a xenograft model using ZR-75-1 cells (ER+, HER2+), an analog of this compound demonstrated potent tumor suppression. nih.gov This effect was specific to estrogen-dependent breast cancer. nih.gov

Mechanistically, the treatment led to a significant tumor growth delay, indicating a potent cytostatic or cytotoxic effect in a living system. nih.gov In contrast, the compound had no effect on xenografts of PC-3 (androgen-independent human prostate carcinoma) or MDA-MB-231 (ER- breast cancer), further confirming its high degree of selectivity. nih.gov This in vivo efficacy against an ER+ xenograft model underscores the potential of this compound, meriting further development as a selective anti-breast cancer agent. nih.govnih.gov

Anti-inflammatory Mechanisms (if specific pathways are identified)

The source plant of this compound, Salvia miltiorrhiza, is utilized in traditional Chinese medicine for treating inflammatory diseases. frontiersin.org Other compounds isolated from this plant, such as tanshinone IIA, have demonstrated anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and the production of inflammatory cytokines through an estrogen receptor-dependent pathway. nih.gov However, based on the reviewed scientific literature, specific anti-inflammatory pathways and molecular mechanisms directly attributed to this compound have not been detailed.

Neuroprotective Mechanisms (if specific pathways are identified)

While related compounds from Salvia miltiorrhiza have been investigated for their therapeutic potential in neurological disorders, specific neuroprotective mechanisms for this compound have not been identified in the reviewed literature. Studies on the related compound tanshinone IIA suggest it may possess neuroprotective effects through anti-apoptotic, anti-inflammatory, and antioxidant properties, and has the ability to cross the blood-brain barrier. nih.gov However, dedicated research into whether this compound shares these activities or engages specific neuroprotective signaling pathways is not available in the provided search results.

Analytical Methodologies for Neo Tanshinlactone and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for the separation and analysis of complex mixtures, such as those found in herbal extracts or biological matrices. Techniques like HPLC, LC-MS/MS, and TLC are indispensable for the study of Neo-tanshinlactone.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of various active components in Salvia miltiorrhiza, the natural source of this compound. mdpi.comdovepress.com The method is valued for its ability to separate complex mixtures into individual components for quantification. In the context of tanshinones, HPLC with diode array detection (DAD) or evaporative light scattering detection (ESLD) allows for the analysis of both polar phenolic compounds and non-polar diterpenoids like this compound. mdpi.com

Preparative HPLC is also a key method for the purification of this compound and its analogues, enabling the isolation of highly pure compounds for further biological testing and structural analysis. researchgate.net While specific HPLC methods exclusively for this compound are not extensively detailed in public literature, methods developed for related tanshinones provide a framework. These typically involve reversed-phase columns (e.g., C18) and gradient elution with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. dovepress.com

Table 1: Representative HPLC System Parameters for Tanshinone Analysis

Parameter Description
Column C18 Reversed-Phase
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Gradient
Flow Rate Typically 0.8 - 1.0 mL/min
Detector Diode Array Detector (DAD) or UV Detector

| Injection Volume | 10 - 20 µL |

This table represents typical parameters for the analysis of tanshinones and would be adapted for the specific analysis of this compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of tanshinones and their metabolites in biological fluids. mdpi.comdovepress.com This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for pharmacokinetic studies where concentrations can be very low. dovepress.com

For related compounds like cryptotanshinone (B1669641) and tanshinone IIA, LC-MS/MS methods have been developed to determine their concentrations in plasma. dovepress.comdovepress.com These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. A similar approach is necessary for the bioanalytical study of this compound and its metabolites. The development of such a method would involve optimizing the chromatographic separation and the mass spectrometric conditions, including the selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM), which ensures high specificity and quantitative accuracy. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used in the isolation and analysis of this compound. mdpi.com During the initial extraction of this compound from the roots of Salvia miltiorrhiza, TLC is used to monitor the progress of column chromatography separations and to identify fractions containing the target compound. google.com

Preparative TLC (pTLC) is employed as a final purification step to obtain pure this compound. google.comgoogle.com For instance, after initial fractionation by silica (B1680970) gel column chromatography, subfractions can be further purified using pTLC with a specific solvent system, such as n-hexane/EtOAc, to yield the pure compound. google.com The position of the compound on the TLC plate is identified by its retention factor (Rf) value under specific solvent conditions. google.com TLC is also utilized to monitor the progress of chemical synthesis reactions for this compound and its analogues. nih.gov

Spectroscopic Methods for Purity and Identity Confirmation

Once isolated, spectroscopic methods are essential to confirm the identity and purity of this compound. These techniques provide detailed information about the molecule's structure.

The molecular formula of this compound was determined as C₁₇H₁₂O₃ by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). google.comgoogle.com Spectroscopic analysis using Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR is used to elucidate its unique structure. google.comgoogle.com The IR spectrum shows a characteristic absorption for a carbonyl group. google.com The ¹H and ¹³C NMR spectra are similar to those of the related compound tanshinlactone (B177292) but with distinct differences that establish the final structure of this compound. google.comgoogle.com

Table 2: Spectroscopic Data for this compound

Technique Observation Reference
HREIMS [M]+, m/z 264.0786 google.com
ESI-MS 265 (M+1)⁺, 287 (M+Na)⁺ google.com
IR (cm⁻¹) 1726 (C=O) google.com
¹H NMR (CDCl₃, δ ppm) 8.50 (1H, d), 7.94 (1H, d), 7.88 (1H, d), 7.54 (1H, t), 7.46 (1H, d), 7.44 (1H, s), 2.74 (3H, s), 2.41 (3H, s) google.com

| ¹³C NMR (CDCl₃, δ ppm) | A signal at δ 158.7 indicates the presence of a lactone ring. | google.com |

Bioanalytical Method Development for Biological Matrices

The development of robust bioanalytical methods is a prerequisite for studying the pharmacokinetics of this compound in biological systems, such as rat or human plasma. researchgate.netresearchgate.net LC-MS/MS is the technique of choice for this purpose due to its superior sensitivity and selectivity, which are necessary to quantify the low concentrations of drugs and their metabolites typically found in plasma. dovepress.com

The process involves several key steps. First, a sample preparation technique, such as protein precipitation or liquid-liquid extraction, is developed to efficiently extract the analyte from the complex plasma matrix. researchgate.netnih.gov Second, chromatographic conditions are optimized to achieve good separation of the analyte and any potential metabolites from endogenous plasma components. researchgate.net Finally, the mass spectrometer is tuned for optimal detection of the analyte, typically using the highly specific MRM mode. researchgate.net

The entire method must be rigorously validated according to regulatory guidelines (e.g., ICH M10) to ensure its accuracy, precision, linearity, and stability under various conditions, such as freeze-thaw cycles and short- and long-term storage. nih.gov While a specific validated bioanalytical method for this compound is not yet published, the procedures established for other tanshinones provide a clear roadmap for its development. dovepress.comresearchgate.net

Biotransformation and Pre Clinical Pharmacokinetic Studies Mechanistic Focus

Metabolic Pathway Elucidation in Pre-clinical Models

Key metabolic reactions for related tanshinones include:

Hydroxylation: This is a common phase I metabolic reaction for many drug compounds. For tanshinone IIA, hydroxylation at various positions on the aromatic rings is a major metabolic route. It is plausible that neo-tanshinlactone undergoes similar hydroxylation reactions, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.

Demethylation: Another potential metabolic pathway could involve the demethylation of any methoxy (B1213986) groups present on the molecule.

Given the structural similarities among tanshinones, it is highly probable that this compound is metabolized in the liver by CYP450 enzymes, leading to the formation of more polar metabolites that can be more easily excreted from the body. However, without specific studies on this compound, the exact metabolites and the specific CYP450 isoforms involved remain to be elucidated.

Tissue Distribution Studies in Animal Models

Detailed tissue distribution studies specifically for this compound are not extensively reported. However, preliminary in vivo evaluations of this compound analogs in mice have been conducted to assess their anti-cancer efficacy in xenograft models. nih.gov These studies focus on tumor growth inhibition rather than quantifying the distribution of the compound in various organs. nih.gov

General pharmacokinetic principles suggest that as a lipophilic compound, this compound is likely to distribute into various tissues after administration. Studies on other novel anti-cancer agents with similar properties have shown distribution to organs such as the liver, lungs, kidneys, and spleen. For instance, studies on other steroid-like compounds in rats have shown uptake in estrogen target tissues like the uterus, vagina, and ovaries, as well as in organs involved in elimination and metabolism such as the liver, kidneys, and small intestine. researchgate.net Without specific data, the precise tissue partitioning of this compound remains speculative.

Excretion Pathways

The excretion pathways for this compound have not been specifically detailed in published research. For many orally administered drugs, particularly those that are extensively metabolized in the liver, the primary route of excretion for the metabolites is via the bile into the feces. Studies on other HER2 inhibitors have shown that fecal excretion is a major route of elimination in rats. researchgate.net

It is anticipated that this compound and its metabolites are primarily excreted through the biliary-fecal route. A smaller proportion may be excreted in the urine. The extent of urinary versus fecal excretion would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity.

Plasma Protein Binding Studies (Mechanistic)

There is no specific data available on the plasma protein binding of this compound. Generally, the extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its pharmacokinetic and pharmacodynamic properties. ddg-pharmfac.netnih.govresearchgate.net Only the unbound fraction of a drug is typically available to distribute into tissues and exert its pharmacological effect. ddg-pharmfac.netresearchgate.net

For many lipophilic compounds, plasma protein binding can be extensive. nih.gov The binding is usually a reversible process, and the degree of binding can affect the drug's clearance and volume of distribution. ddg-pharmfac.net Given the lipophilic nature of this compound's core structure, it is plausible that it exhibits some degree of plasma protein binding. However, without experimental data from in vitro studies, such as equilibrium dialysis or ultrafiltration, the exact percentage of protein binding for this compound remains unknown. nih.gov

Future Directions in Neo Tanshinlactone Research

Elucidating Remaining Mechanism of Action Complexities

The mechanism of action of neo-tanshinlactone is known to be intricate and is not yet fully understood. google.com Current data indicate that its activity is complex, with evidence pointing towards multiple, and possibly interconnected, signaling pathways. google.comresearchgate.net A primary area of focus has been its effect on estrogen receptor (ER) positive breast cancer cells. Research has shown that this compound can selectively inhibit the growth of these cells. nih.govresearchgate.net This selective anti-proliferative effect is associated with the induction of apoptosis and the transcriptional down-regulation of estrogen receptor alpha (ERα). nih.govresearchgate.net The compound has been observed to decrease the steady-state levels of ESR1 mRNA, which codes for ERα, and subsequently reduce the expression of ERα protein and its target genes, such as GREB1 and TFF1. nih.govcancerindex.org Further investigation into how this compound inhibits the de novo synthesis of ESR1 mRNA without affecting its stability could provide deeper insights into its regulatory functions. nih.govresearchgate.net

However, the mechanism is not solely dependent on the estrogen receptor. This compound has also demonstrated activity against ER-negative cell lines that overexpress the human epidermal growth factor receptor 2 (HER2). google.comacs.org This suggests that its effects may involve selective target interactions downstream of both the estrogen and HER2 receptors. google.com The potential for cross-talk between these two critical signaling pathways in cancer is a known but incompletely understood phenomenon, representing a key area for future mechanistic studies of this compound. google.com Additionally, an isomer of this compound, tanshinlactone (B177292), has been found to induce a form of non-apoptotic cell death called methuosis through the activation of the NRF2 pathway in certain breast cancer cells, raising the question of whether this compound might operate through similar or other non-apoptotic mechanisms in different contexts. frontiersin.orgnih.gov Unraveling these complex and potentially cell-type-specific mechanisms is a critical future endeavor.

Exploration of Novel Analogues for Enhanced Mechanistic Selectivity

The synthesis of novel analogues of this compound is a promising strategy to dissect its mechanism of action and to develop probes with greater potency and selectivity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have already identified key molecular features that are critical for its biological effects. researchgate.netacs.org For instance, modifications to ring A and the methylated furan (B31954) D ring have been shown to be crucial for anti-breast cancer activity. acs.org

Systematic structural simplification and modification have led to the creation of several generations of analogues. nih.govunc.edu Ring-C opened derivatives, for example, have been developed that retain biological activity, with some showing improved selectivity compared to earlier analogues. nih.gov The exploration of different substituents at various positions on the this compound scaffold has yielded compounds with distinct activity profiles. Some analogues exhibit broad anti-tumor activity, while others display unique selectivity for specific cancer cell lines, suggesting that different structural motifs may engage different biological targets or pathways. researchgate.netnih.gov

One notable synthetic analogue, 4-ethyl-neo-tanshinlactone, was found to be approximately twice as active as the parent compound against certain breast cancer cell lines. researchgate.netrsc.org Other derivatives have demonstrated significantly enhanced selectivity. For example, compound 21 was found to be 23 times more active against the ZR-75-1 cell line than the MCF-7 cell line, while compound 20 showed a 12-fold increase in selectivity for SK-BR-3 over MCF-7 cells. nih.govunc.edunih.gov More recently, an analogue designated MZ58 has been investigated for its immunomodulatory effects, showing an ability to activate CD8+ T cells and reduce T-cell exhaustion, pointing to a potential interaction with immune checkpoint pathways like PD-1/PD-L1. nih.govfrontiersin.orgfrontiersin.org The continued design and synthesis of such analogues, guided by SAR, will be instrumental in isolating specific mechanistic pathways. nih.govunc.edu

Table 1: Mechanistic Effects of Selected this compound Analogues

Analogue Structural Modification Reported Mechanistic Effect / Enhanced Selectivity
Compound 2 First generation optimized analogue Potent and selective anti-breast cancer agent; suppresses protein kinases including CK2α1, ABL, and AKT1. nih.gov
4-ethyl-neo-tanshinlactone (Compound 15) Ethyl group at the 4-position of ring A Showed best activity and selectivity among a synthesized series; potent against ER+ and HER2+ cell lines. researchgate.netacs.org
Compound 18 & 21 (C-ring opened) Ring C opened to form 2-(furan-2-yl) naphthalen-1-ol derivatives Better selectivity than earlier analogues, though with decreased cytotoxic potency. nih.gov
Compound 20 Derivative from SAR studies Showed a ~12-fold ratio of SK-BR-3/MCF-7 selectivity. nih.govunc.edunih.gov
Compound 21 Derivative from SAR studies Exhibited high selectivity; 23 times more active against ZR-75-1 than MCF-7 cells. nih.govunc.edunih.gov
Compound 24 Derivative from SAR studies Two- to three-fold more potent than this compound against SK-BR-3 and ZR-75-1 cells. nih.govunc.edunih.gov
MZ58 Analogue developed for immunotherapy Activates CD8+ T cells and reduces T cell exhaustion; investigated as a PD-1/PD-L1 inhibitor. nih.govfrontiersin.org

Integration of Advanced Computational Chemistry and Omics Approaches

The integration of advanced computational chemistry and "omics" technologies is poised to accelerate the understanding of this compound's complex mechanisms. Computational modeling, such as molecular docking, has already been employed to investigate the binding of this compound analogues to potential protein targets. frontiersin.orghebmu.edu.cn These in silico methods can help predict interactions and guide the rational design of new, more selective analogues. researchgate.net For example, computational modeling of a tanshinone analogue binding to the SH2 domain of the Stat3 protein helped to elucidate its inhibitory mechanism. hebmu.edu.cn

Omics approaches, such as genomics and proteomics, offer a global view of the cellular response to this compound. Microarray and pathway analysis have been used to identify differentially expressed genes in response to tanshinones, implicating pathways such as the Ras-mitogen-activated protein kinase (MAPK) and Rac1 signaling pathways. researchgate.net Applying these techniques to this compound and its highly selective analogues could map out the specific signaling cascades they modulate. For instance, analyzing the transcriptomic and proteomic changes in cells treated with the highly selective compound 21 versus the broadly active compound 20 could reveal the molecular determinants of their differential activities. nih.gov

Furthermore, bioinformatics analysis of breast cancer tissues can help identify key genes and pathways, like the ferroptosis-related gene SLC7A11, that could be potential targets for this compound. frontiersin.org Techniques like Cellular Thermal Shift Assays coupled with Mass Spectrometry (CETSA-MS) and Affinity Purification-Mass Spectrometry (AP-MS) are powerful tools for identifying the direct protein targets that bind to this compound, moving beyond correlational data to establish causal links in its mechanism of action. frontiersin.org

Development of Advanced Delivery Systems for Mechanistic Studies (excluding clinical applications)

The poor water solubility of this compound and many of its lipophilic analogues presents a challenge for in vitro and in vivo mechanistic studies. dovepress.comnih.gov The development of advanced drug delivery systems is crucial for ensuring consistent and effective concentrations in experimental models, thereby enabling more accurate elucidation of its biological functions. While these systems have clinical implications, their primary role in a research context is to overcome physicochemical limitations for mechanistic investigation.

Various formulations are being explored for tanshinones, which can be adapted for this compound research. These include nanoparticle-based systems, liposomes, and self-microemulsifying drug delivery systems (SMEDDS). nih.govdovepress.com For example, a nanoparticle delivery system was designed for a vitamin E analogue to enhance anticancer immunity, a strategy that could be applied to study the immunomodulatory effects of this compound analogues like MZ58. nih.gov Similarly, liposome-loaded ursolic acid has been used to study T-cell modulation, providing a template for formulating this compound to investigate its effects on the immune system. nih.gov

These advanced delivery systems can improve the bioavailability and stability of the compounds, leading to more reliable and reproducible results in cell-based assays and animal models used for mechanistic studies. mdpi.comnih.gov By ensuring that the compound reaches its intended biological target in a controlled manner, researchers can more confidently attribute observed effects to the specific actions of this compound, rather than to artifacts of poor solubility or degradation.

Q & A

Basic: How is Neo-tanshinlactone isolated and structurally characterized?

This compound is isolated from the roots of Salvia miltiorrhiza (Danshen) using chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC) and mass spectrometry (MS) to confirm its tetracyclic benzocoumarin scaffold. Key spectral data include characteristic signals for the lactone ring (δ ~170 ppm in ¹³C NMR) and furan substituents .

Basic: What in vitro models are used to evaluate this compound’s anti-breast cancer activity?

Standard assays include the MTT or SRB cytotoxicity assay using estrogen receptor-positive (ER+; e.g., MCF-7, ZR-75-1), HER2-overexpressing (SK-BR-3), and triple-negative (MDA-MB-231) breast cancer cell lines. Selectivity is assessed by comparing IC₅₀ values against non-cancerous breast cells (e.g., MCF-10A). This compound exhibits IC₅₀ values of 0.10–0.45 µg/mL in ER+/HER2+ lines, with 10–20× selectivity over tamoxifen .

Advanced: How do structural modifications influence this compound’s activity?

Structure-activity relationship (SAR) studies reveal:

  • Ring D (furan) methylation enhances potency (e.g., compound 15 with ethyl substitution at C-4 shows IC₅₀ = 0.10 µg/mL against SK-BR-3).
  • C-ring opening reduces cytotoxicity but improves selectivity (e.g., furan-naphthol derivatives like 21 show 23× selectivity for ZR-75-1 over MCF-7).
  • Hydrophobic substituents at C-4 improve membrane permeability and ER binding .

Advanced: What experimental design considerations are critical for in vivo efficacy studies?

Xenograft models (e.g., ZR-75-1 implanted in nude mice) are used to assess tumor growth inhibition. Key parameters include:

  • Dosing regimen : Intraperitoneal administration (e.g., 20 mg/kg, 3×/week) with tamoxifen as a positive control.
  • Endpoint analysis : Tumor volume measurement, histopathology, and biomarker analysis (e.g., ERα, HER2).
  • Selectivity validation : Toxicity profiling via liver/kidney function tests and comparison with normal cell lines .

Advanced: How can discrepancies between cytotoxicity and selectivity be resolved?

Contradictions arise when analogues (e.g., 20 ) show broad cytotoxicity but low selectivity. Solutions include:

  • Mechanistic profiling : Testing for off-target effects via kinase inhibition assays.
  • Pharmacokinetic optimization : Adjusting logP values to enhance tumor-specific uptake.
  • Transcriptomic analysis : Identifying pathways (e.g., ERα downregulation) to explain selectivity .

Advanced: What strategies optimize synthetic routes for this compound analogues?

Key improvements include:

  • Step reduction : Optimizing from 7 to 5 steps via one-pot cyclization (e.g., compound 2 synthesis).
  • Yield enhancement : Using Pd-catalyzed cross-coupling for furan-naphthol derivatives (yield: 65–80%).
  • Purity control : HPLC validation (>95% purity) and chiral resolution for enantiomerically pure analogues .

Basic: What pharmacological advantages does this compound have over tamoxifen?

This compound is 10× more potent (IC₅₀ = 0.1 µg/mL vs. 1.0 µg/mL for tamoxifen) and 20× more selective against ER+ lines. It also inhibits HER2+ lines (SK-BR-3), overcoming tamoxifen resistance. Unlike tamoxifen, it does not induce estrogen-independent pathways, reducing relapse risk .

Advanced: What mechanisms explain this compound’s activity against ER+/HER2+ breast cancer?

Mechanisms include:

  • ERα transcriptional downregulation : Reduces estrogen-dependent proliferation (confirmed via luciferase reporter assays).
  • HER2 pathway inhibition : Suppresses phosphorylation of HER2/EGFR downstream targets (e.g., AKT, ERK).
  • Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in ZR-75-1 cells .

Advanced: What statistical methods validate selectivity in anti-cancer studies?

  • Dose-response curves : IC₅₀ ratios (cancer vs. normal cells) calculated using nonlinear regression (GraphPad Prism).
  • ANOVA/T-tests : Compare tumor volumes in xenograft models (p < 0.05).
  • Selectivity indices (SI) : SI = IC₅₀(normal) / IC₅₀(cancer); SI > 10 indicates high selectivity .

Basic: What challenges arise in reproducing this compound’s total synthesis?

Challenges include:

  • Stereochemical control : Ensuring correct lactone ring configuration via chiral catalysts.
  • Intermediate stability : Protecting groups (e.g., TBS) for oxidation-prone furan intermediates.
  • Scalability : Pilot-scale optimization for gram-scale production (reported yields: 40–60%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.